molecular formula C18H19Na2O8P B12438438 Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate

Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate

Cat. No.: B12438438
M. Wt: 440.3 g/mol
InChI Key: VXNQMUVMEIGUJW-UHFFFAOYSA-L
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Description

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule-destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. Fosbretabulin disodium is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosbretabulin disodium is synthesized from combretastatin A-4. The synthesis involves the phosphorylation of combretastatin A-4 to produce the disodium phosphate salt. The reaction conditions typically involve the use of phosphoric acid and sodium hydroxide under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of fosbretabulin disodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Mechanism of Action

Fosbretabulin disodium exerts its effects by binding to tubulin dimers and preventing microtubule polymerization. This results in mitotic arrest and apoptosis in endothelial cells. The compound selectively targets endothelial cells in tumor vasculature, leading to a rapid reduction in tumor blood flow and increased cellular necrosis . The molecular targets include tubulin and vascular endothelial-cadherin signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosbretabulin disodium is unique due to its prodrug nature, allowing for better solubility and bioavailability compared to its active metabolite, combretastatin A-4. This makes it more suitable for clinical applications and enhances its therapeutic potential .

Biological Activity

Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate, commonly referred to as fosbretabulin disodium, is a synthetic compound with notable biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19Na2O8P
  • Molecular Weight : 446.343 g/mol
  • CAS Number : 168555-66-6
  • IUPAC Name : Disodium; [2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

The compound's structure features multiple methoxy groups and a phosphate moiety which enhance its solubility and bioavailability compared to other similar compounds. Its structural resemblance to natural stilbenoid phenols contributes to its biological activity, particularly in targeting cancer cells.

Fosbretabulin disodium acts primarily as a microtubule-destabilizing agent , which is crucial for its anti-cancer properties. The mechanism includes:

  • Disruption of Microtubule Dynamics : Similar to combretastatin A-4, fosbretabulin interferes with tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Vascular Targeting : It selectively targets tumor vasculature, causing central necrosis within tumors by disrupting blood supply . This mechanism enhances the efficacy of conventional chemotherapeutic agents.

Anticancer Activity

Fosbretabulin has shown significant antiproliferative effects across various cancer cell lines. Some key findings include:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that fosbretabulin exhibits IC50 values in the nanomolar range against several cancer types, including HeLa and A549 cells .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis through mitochondrial depolarization and activation of caspase pathways . For instance, treatment with fosbretabulin led to an increase in cleaved caspase-9 levels and a decrease in Bcl-2 expression, indicating a shift towards pro-apoptotic signaling.

Case Studies

  • Zebrafish Model : In vivo studies using zebrafish demonstrated that fosbretabulin effectively inhibited tumor growth by disrupting endothelial cell function and promoting apoptosis in the surrounding tumor microenvironment .
  • Cell Cycle Arrest : Research indicates that treatment with fosbretabulin causes G2/M phase arrest in treated cancer cells. This was evidenced by flow cytometry analysis showing significant accumulation of cells in this phase following treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityUnique Features
Combretastatin A-4HighAnti-cancerPotent microtubule destabilizer
Fosbretabulin disodiumIdenticalAnti-cancerWater-soluble prodrug
3,4-DimethoxystilbeneModerateAntioxidantLacks phosphate group

Fosbretabulin's unique combination of methoxy groups and phosphate moiety enhances its solubility and biological activity compared to these compounds.

Properties

IUPAC Name

disodium;[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNQMUVMEIGUJW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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